Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate, also known as EFT, is an organofluorine compound used as a pharmaceutical intermediate in the synthesis of a variety of compounds. It is a fluorinated thiazole derivative with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and in materials science. EFT is highly soluble in organic solvents and can be used in a variety of reactions to synthesize a variety of compounds.
Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer Activity : A derivative was synthesized using the S-arylation method, exhibiting potent cytotoxic activity against human cancer cell lines (HeLa, A549, MDA-MB-231) and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an effective anti-cancer agent (Riadi et al., 2021).
- Antimicrobial Activities : Thiazole derivatives have been studied for their reactivity towards various reagents, leading to the synthesis of compounds with in vitro antimicrobial activity against bacterial and fungal isolates, highlighting the versatility of thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
- Glucosidase Inhibition : Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition towards α-glucosidase and β-glucosidase, with one compound having higher inhibition compared to acarbose, indicating potential for diabetes management (Babar et al., 2017).
Material Science and Chemistry
- Electrochemical and Electrochromic Properties : Research on donor–acceptor type monomers related to Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate revealed good electrochemical activity, showing potential in applications such as organic electronics and solar cells (Hu et al., 2013).
Crystallographic Analysis
- Structural Insights : The crystal structure of a related thiazole derivative was determined, providing insights into the molecular conformation and potential interactions in solid state, which can inform drug design and material science applications (DyaveGowda et al., 2002).
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of thiazole and fluorophenyl compounds can vary widely depending on the specific compound and its targets. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or interfering with cellular processes .
Biochemical Pathways
Thiazole and fluorophenyl compounds can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to possess antiviral activity by inhibiting viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole and fluorophenyl compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of thiazole and fluorophenyl compounds depend on their specific targets and mode of action. For example, some thiazole derivatives have been found to have cytotoxic activity, indicating that they can kill cells, particularly cancer cells .
Action Environment
The action, efficacy, and stability of thiazole and fluorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-9-8-18-13(15-9)10-5-3-4-6-11(10)14/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZBPFZUXGACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate |
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